4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Overview
Description
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C9H14ClN5 and a molecular weight of 227.7 . It is a solid substance that should be stored at -20°C, sealed, and away from moisture and light .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14ClN5/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3,(H2,11,12,13) . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 227.7 . The compound should be stored at -20°C, sealed, and away from moisture and light to maintain its stability .Scientific Research Applications
1. Regioselective Synthesis of New Pyrimidine Derivatives
- Application Summary : This compound is used in the regioselective synthesis of new pyrimidine derivatives. The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Methods of Application : The compound was prepared using organolithium reagents. The reaction of the compound with N,N-dimethylethylenediamine afforded a product exclusively .
- Results or Outcomes : The study found that an increase in the hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .
2. Synthesis of Pharmacologically Active Decorated Six-Membered Diazines
- Application Summary : Pyrimidine derivatives, including “4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity .
- Methods of Application : The synthetic approaches applied in preparing these compounds are diverse and often involve complex chemical reactions .
- Results or Outcomes : These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial, anti-inflammatory, and analgesic activities .
3. Hypoxic-Cytotoxic Agents
- Application Summary : A derivative containing 3-(4-methylpiperazin-1-yl) showed potent activity, demonstrating its potential as a hypoxic-cytotoxic agent.
- Methods of Application : The study discussed the synthesis of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with piperazine and aniline derivatives.
- Results or Outcomes : The derivative showed potent activity, indicating its potential use as a hypoxic-cytotoxic agent.
4. Synthesis of Pyrazolo-Pyridine Derivatives
- Application Summary : This compound is used in the synthesis of pyrazolo-pyridine derivatives .
- Methods of Application : The compound is used as a solvating and stabilizing agent in the preparation of uniform Ag nanoparticles .
- Results or Outcomes : The study did not provide specific results or outcomes related to this application .
5. Synthesis of Imatinib
- Application Summary : Imatinib, a therapeutic agent used to treat leukemia, is synthesized using a compound structurally similar to "4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine" .
- Methods of Application : The synthesis of Imatinib involves complex chemical reactions .
- Results or Outcomes : Imatinib has been shown to effectively inhibit the activity of tyrosine kinases, making it a valuable treatment for leukemia .
6. Synthesis of Pyrazolo-Pyrazine Derivatives
- Application Summary : This compound is used in the synthesis of pyrazolo-pyrazine derivatives .
- Methods of Application : The compound is used as a solvating and stabilizing agent in the preparation of uniform Ag nanoparticles .
- Results or Outcomes : The study did not provide specific results or outcomes related to this application .
7. Synthesis of Imatinib
- Application Summary : Imatinib, a therapeutic agent used to treat leukemia, is synthesized using a compound structurally similar to "4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine" .
- Methods of Application : The synthesis of Imatinib involves complex chemical reactions .
- Results or Outcomes : Imatinib has been shown to effectively inhibit the activity of tyrosine kinases, making it a valuable treatment for leukemia .
Future Directions
The future directions for the study of this compound could include further investigation into its potential biological activities, such as antiviral and antitumor effects . Additionally, more research could be done to explore its synthesis and reactivity. As always, any future research should be conducted following appropriate safety guidelines.
properties
IUPAC Name |
4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQPQNNFLHVTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363305 | |
Record name | 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
CAS RN |
322691-38-3 | |
Record name | 4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=322691-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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